molecular formula C12H13NO3 B8709933 methyl 4-ethoxy-1H-indole-6-carboxylate

methyl 4-ethoxy-1H-indole-6-carboxylate

Cat. No.: B8709933
M. Wt: 219.24 g/mol
InChI Key: ZGOVZJGRXFBAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethoxy-1H-indole-6-carboxylate is an indole derivative featuring an ethoxy substituent at position 4 and a methyl ester group at position 6. Indole derivatives are critical in medicinal chemistry and materials science due to their diverse biological activities and structural versatility. This compound’s unique substitution pattern influences its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 4-ethoxy-1H-indole-6-carboxylate

InChI

InChI=1S/C12H13NO3/c1-3-16-11-7-8(12(14)15-2)6-10-9(11)4-5-13-10/h4-7,13H,3H2,1-2H3

InChI Key

ZGOVZJGRXFBAHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1C=CN2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below highlights key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Characteristics References
Methyl 4-ethoxy-1H-indole-6-carboxylate Ethoxy (4), Methyl ester (6) C₁₂H₁₃NO₃ ~221.24 Electron-donating ethoxy enhances stability; ester at 6 affects solubility
Methyl 4-chloro-1H-indole-6-carboxylate Chloro (4), Methyl ester (6) C₁₀H₈ClNO₂ 209.63 Electron-withdrawing chloro increases reactivity in cross-coupling reactions
Ethyl 5-methoxyindole-2-carboxylate Methoxy (5), Ethyl ester (2) C₁₂H₁₃NO₃ 219.22 Methoxy at 5 alters electronic density; ethyl ester improves lipophilicity
Methyl 4-iodo-1H-indole-6-carboxylate Iodo (4), Methyl ester (6) C₁₀H₈INO₂ 301.08 Heavy atom (iodo) aids crystallography; potential for radioimaging applications
6-Benzyloxy-4-methyl-1H-indole Benzyloxy (6), Methyl (4) C₁₆H₁₅NO 253.30 Bulky benzyloxy reduces solubility; methyl at 4 increases steric hindrance

Electronic and Steric Properties

  • Ethoxy vs. Methoxy/Chloro/Iodo : The ethoxy group at position 4 (target compound) is electron-donating, enhancing resonance stabilization compared to electron-withdrawing chloro or iodo substituents in analogs . Methoxy groups (e.g., in ethyl 5-methoxyindole-2-carboxylate ) similarly donate electrons but with reduced steric bulk compared to ethoxy.
  • Ester Position : The methyl ester at position 6 (target) versus position 2 (e.g., ethyl 5-methoxyindole-2-carboxylate ) alters solubility and crystallinity. Esters at position 6 may facilitate hydrogen bonding with solvents or biological targets.

Preparation Methods

Hydroxylation Followed by Ethylation

A two-step process involves hydroxylation at position 4 followed by O-ethylation. Source details the acetylation of methyl indole-6-carboxylate using AlCl₃ and acetyl chloride. Adapting this, hydroxylation could be achieved via oxidation with hydrogen peroxide or enzymatic catalysis, though direct literature examples are sparse. Subsequent ethylation with ethyl iodide and potassium carbonate in DMF may proceed efficiently, as suggested by source ’s use of methanol scavengers like acetic anhydride.

Solvent and Temperature Optimization

Comparative data from source reveal solvent impacts on yield and purity:

SolventTemperature (°C)Molar Yield (%)HPLC Purity (%)
Xylene110–13078.8–82.295.6–99.7
Toluene12060.594.7
DMF12079.399.4

Xylene outperforms toluene due to its higher boiling point, facilitating complete reagent dissolution. However, DMF achieves comparable yields at lower temperatures, likely due to its polar aprotic nature enhancing nucleophilicity.

Impurity Profiling and Mitigation

Source identifies two primary impurities (10.03% and 20.03%) in early syntheses, attributed to incomplete acetylation and solvent adducts. Remedial measures include:

  • Enhanced filtration : Post-reaction cooling to −10°C reduces impurity solubility.

  • Vacuum drying : 50°C for 16 hours ensures residual solvent removal.

  • Column chromatography : Silica gel purification, as described in source , elevates purity to >99%.

Catalytic Systems and Reagent Stoichiometry

Stoichiometric excess of triethyl orthobenzoate (3.0 eq) and acetic anhydride (3.0 eq) in source maximizes yield by driving equilibrium toward product formation. Catalytic AlCl₃ (0.1 eq) in source minimizes side reactions while maintaining reaction velocity .

Q & A

Basic Research: What are the standard synthetic routes for methyl 4-ethoxy-1H-indole-6-carboxylate, and how can reaction efficiency be monitored?

Methodological Answer:
A common approach involves introducing substituents (e.g., ethoxy groups) to the indole core via electrophilic substitution or palladium-catalyzed coupling. For example, analogous procedures in indole chemistry use boron trifluoride etherate (BF₃·Et₂O) as a catalyst to promote cyclization or functionalization under inert atmospheres (e.g., nitrogen) . Reaction progress can be monitored via HPLC to track intermediate formation and purity, with quenching steps involving controlled temperature adjustments (e.g., cooling to 0–5°C) to stabilize reactive intermediates . Post-reaction workup typically includes extraction with solvents like ethyl acetate, followed by column chromatography for purification.

Advanced Research: How can reaction conditions be optimized to enhance regioselectivity during ethoxy group introduction?

Methodological Answer:
Regioselectivity challenges arise due to the indole ring’s electronic heterogeneity. To favor substitution at the 4-position:

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts (e.g., Pd/Cu systems) to direct ethoxy group placement .
  • Protecting Groups : Temporarily block reactive sites (e.g., the 1H-position) with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions .
  • Computational Modeling : Use density functional theory (DFT) to predict electron density maps of the indole core, identifying favorable sites for electrophilic attack.

Data Analysis: How should researchers resolve contradictions in NMR or mass spectrometry data for this compound?

Methodological Answer:
Discrepancies often stem from impurities or tautomeric forms:

  • Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) and IR spectroscopy. For example, the methoxy group’s sharp singlet in NMR (~δ 3.8–4.0 ppm) should align with molecular ion peaks in HRMS .
  • Dynamic Exchange Analysis : If tautomerism is suspected (e.g., 1H-indole vs. 3H-indole forms), perform variable-temperature NMR to observe proton exchange rates.

Stability and Storage: What experimental precautions are critical for maintaining compound integrity during long-term studies?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and humidity conditions. Monitor via HPLC for decomposition products (e.g., carboxylic acid derivatives from ester hydrolysis) .

Biological Evaluation: What experimental designs are recommended for assessing this compound’s bioactivity?

Methodological Answer:

  • In Vitro Screening : Use a randomized block design with split-plot arrangements to test cytotoxicity (e.g., MTT assay) across multiple cell lines. Include positive controls (e.g., doxorubicin) and blank solvents .
  • Dose-Response Analysis : Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values, ensuring replicates (n ≥ 4) to account for biological variability .

Environmental Impact: How can researchers evaluate the environmental fate of this compound?

Methodological Answer:

  • Abiotic Degradation : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) to quantify half-lives. Monitor degradation via LC-MS/MS .
  • Ecotoxicology : Follow OECD Test Guidelines (e.g., OECD 201/202 for algal/daphnid toxicity). Use microcosm studies to assess bioaccumulation potential in aquatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.